2-[(Methylsulfanyl)methoxy]propane
Description
2-[(Methylsulfanyl)methoxy]propane is a substituted propane derivative featuring a methoxy group (OCH₃) modified with a methylthio (SCH₃) substituent. Its IUPAC name reflects the propane backbone with a [(methylsulfanyl)methoxy] group at the 2-position. The molecular formula is C₅H₁₂OS, and its structure can be represented as CH₃CH(OCH₂SCH₃)CH₃. This compound combines ether and thioether functionalities, which may confer unique reactivity and physicochemical properties.
Properties
CAS No. |
82055-18-3 |
|---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.22 g/mol |
IUPAC Name |
2-(methylsulfanylmethoxy)propane |
InChI |
InChI=1S/C5H12OS/c1-5(2)6-4-7-3/h5H,4H2,1-3H3 |
InChI Key |
BQWHBNNMESOCTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCSC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagent Selection
The target compound’s structure—(CH₃)₂CHOCH₂SCH₃—requires two key components:
- Sodium isopropoxide [(CH₃)₂CHO⁻Na⁺], generated by treating isopropyl alcohol with sodium hydride or metallic sodium.
- Bromomethyl methyl sulfide [BrCH₂SCH₃], a primary alkyl halide that ensures minimal elimination side reactions.
The reaction proceeds as:
$$
\text{(CH₃)₂CHO⁻Na⁺ + BrCH₂SCH₃ → (CH₃)₂CHOCH₂SCH₃ + NaBr}
$$
Key conditions include:
- Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize the alkoxide.
- Temperature : 60–80°C under reflux to accelerate the Sₙ2 mechanism.
- Reaction Time : 6–12 hours for complete conversion.
Alternative Preparation Strategies
Tosylate Displacement Method
For laboratories lacking bromomethyl methyl sulfide, the tosylate derivative offers a stable intermediate:
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction enables ether synthesis under milder conditions:
$$
\text{(CH₃)₂CHOH + HOCH₂SCH₃ → (CH₃)₂CHOCH₂SCH₃}
$$
Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.
Advantages : Avoids alkyl halides; suitable for acid-sensitive substrates.
Industrial-Scale Production Considerations
Solvent and Catalyst Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | THF | Toluene |
| Catalyst | NaH | KOH (aqueous) |
| Yield | 75–88% | 90–92% |
Industrial processes favor toluene for its low cost and ease of separation. Potassium hydroxide replaces sodium hydride to reduce explosion risks.
Purification Techniques
- Distillation : Fractional distillation at 80–85°C (15 mmHg) isolates the product.
- Recrystallization : Petroleum ether/acetone (3:1) yields 99% purity crystals.
Challenges and Side Reactions
Elimination in Williamson Synthesis
Secondary or tertiary alkyl halides promote E2 elimination. For example, using (CH₃)₂CHBr instead of BrCH₂SCH₃ results in propene derivatives:
$$
\text{(CH₃)₂CHO⁻ + (CH₃)₂CHBr → (CH₃)₂C=CH₂ + H₂O + Br⁻}
$$
Sulfide Oxidation
The methylsulfanyl group (-SCH₃) oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) in air. Storage under nitrogen or with antioxidants (e.g., BHT) prevents degradation.
Emerging Methodologies
Photochemical Thiol-ene Coupling
UV-initiated radical addition between isopropyl vinyl ether and methanethiol:
$$
\text{(CH₃)₂CHOCH=CH₂ + CH₃SH → (CH₃)₂CHOCH₂SCH₃}
$$
Conditions : 254 nm light, 2,2-dimethoxy-2-phenylacetophenone as initiator.
Biocatalytic Synthesis
Lipase-catalyzed transesterification using methylsulfanyl ethanol:
$$
\text{(CH₃)₂CHOAc + HSCH₂CH₂OH → (CH₃)₂CHOCH₂SCH₃ + AcOH}
$$
Enzyme : Candida antarctica lipase B, 70°C, 48 hours.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylsulfanyl)methoxy]propane undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the methoxy or methylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
2-[(Methylsulfanyl)methoxy]propane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Methylsulfanyl)methoxy]propane involves its ability to donate sulfur atoms to other molecules. This sulfur donation can modify the chemical properties of the target molecules, leading to changes in their reactivity and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table compares 2-[(Methylsulfanyl)methoxy]propane with structurally related compounds, emphasizing substituent effects, hazards, and applications:
Electronic and Reactivity Profiles
The Amsterdam Density Functional (ADF) program provides a framework for analyzing electronic properties. Key findings:
- Electron-Donating Effects: The methoxy group (OCH₃) is a stronger electron donor than the methylthio group (SCH₃).
- Oxidation Susceptibility : Thioethers (e.g., SCH₃) oxidize readily to sulfoxides or sulfones, unlike ethers. This makes 2-[(Methylsulfanyl)methoxy]propane more reactive than 2-methoxypropane but less stable under oxidative conditions .
- Steric Effects: The branched propane backbone and bulky OCH₂SCH₃ group may hinder steric access compared to linear analogs like 1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(Methylsulfanyl)methoxy]propane in laboratory settings?
- Methodology : The compound can be synthesized via nucleophilic substitution between methylsulfanyl and methoxy precursors. For example, reacting methylsulfanylmethanol with propane derivatives under basic conditions (e.g., NaH or KOH) in anhydrous solvents like THF or DMF. Reaction progress should be monitored via TLC, and purification achieved via column chromatography using silica gel .
- Key Considerations : Ensure exclusion of moisture to prevent hydrolysis of intermediates. Optimize reaction time and temperature (typically 50–80°C) to balance yield and byproduct formation.
Q. How can the purity and structural integrity of 2-[(Methylsulfanyl)methoxy]propane be validated?
- Analytical Techniques :
- Chromatography : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% recommended for research-grade samples) .
- Spectroscopy : Confirm structure via H/C NMR (e.g., methylsulfanyl protons at δ 2.1–2.3 ppm, methoxy protons at δ 3.3–3.5 ppm) and FT-IR (C-S stretching at ~650 cm, C-O-C at ~1100 cm) .
- Elemental Analysis : Verify stoichiometry (CHOS) with ≤0.3% deviation .
Q. What stability precautions are required for handling 2-[(Methylsulfanyl)methoxy]propane?
- Storage : Store in amber glass vials under inert gas (N or Ar) at –20°C to prevent oxidation of the methylsulfanyl group.
- Decomposition Risks : Avoid exposure to light, moisture, or strong acids/bases, which may cleave the thioether or ether bonds .
Advanced Research Questions
Q. How do steric and electronic properties influence the reactivity of 2-[(Methylsulfanyl)methoxy]propane in cross-coupling reactions?
- Steric Effects : The methylsulfanyl group introduces steric hindrance near the methoxy moiety, reducing nucleophilic attack at the ether oxygen. X-ray crystallography data (e.g., C-S-C-C torsion angles of 7.47°–72.07°) highlight conformational flexibility that may modulate reactivity .
- Electronic Effects : The electron-donating methoxy group increases electron density at adjacent carbons, favoring electrophilic substitution. Computational studies (DFT) can map charge distribution and predict reactive sites .
Q. What computational methods are suitable for modeling the thermodynamic stability of 2-[(Methylsulfanyl)methoxy]propane?
- Approach : Use density functional theory (DFT) with basis sets like B3LYP/6-311+G(d,p) to calculate Gibbs free energy, HOMO-LUMO gaps, and electrostatic potential surfaces. The Amsterdam Density Functional (ADF) program is recommended for analyzing π-system interactions (e.g., 3.707 Å co-planarity distance between conjugated systems) .
- Outputs : Predict thermal decomposition pathways and identify metastable intermediates under varying conditions (e.g., solvent polarity, temperature).
Q. How can intermolecular interactions in crystalline 2-[(Methylsulfanyl)methoxy]propane be characterized?
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) at 200 K reveals N–H···N and N–H···S hydrogen bonds, as well as C–H···O contacts involving the methoxy group. Refinement parameters (R = 0.031, wR = 0.086) ensure high data accuracy .
- Thermal Analysis : Differential scanning calorimetry (DSC) can correlate crystal packing efficiency with melting points and phase transitions.
Q. What role does 2-[(Methylsulfanyl)methoxy]propane play in modulating enzyme-substrate interactions?
- Experimental Design : Incorporate the compound into enzyme assays (e.g., cytochrome P450 or hydrolases) to study its effect on binding affinity (K) or catalytic turnover. Use kinetic assays (UV-Vis or fluorescence) with Michaelis-Menten analysis.
- Mechanistic Insight : The methylsulfanyl group may act as a hydrogen bond acceptor, while the methoxy group stabilizes hydrophobic pockets. Molecular docking simulations (AutoDock Vina) can visualize binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
